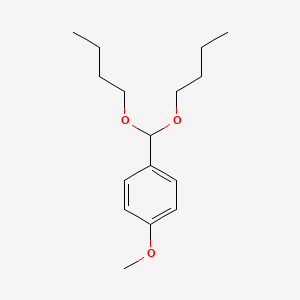

1-(Dibutoxymethyl)-4-methoxybenzene

Description

Significance of Acetal (B89532) Functionalities in Contemporary Organic Synthesis

Acetals are functional groups characterized by the structure R2C(OR')2, where two alkoxy groups are attached to a central carbon atom. In organic chemistry, acetal formation is a crucial reaction for the protection of carbonyl groups in aldehydes and ketones during complex multi-step syntheses. numberanalytics.comwikipedia.org This protective role is vital as acetals are stable under various conditions that could otherwise alter the carbonyl functionality. numberanalytics.com

The formation of acetals is an acid-catalyzed process involving the reaction of an aldehyde or ketone with an alcohol. numberanalytics.com The mechanism begins with the protonation of the carbonyl oxygen, which enhances its electrophilicity. This is followed by a nucleophilic attack from the alcohol to form a hemiacetal. numberanalytics.com Subsequent protonation and the loss of a water molecule lead to a resonance-stabilized carbocation, which is then attacked by a second alcohol molecule to form the acetal. numberanalytics.com To ensure a high yield of the acetal, water is typically removed from the reaction mixture. wikipedia.org

Beyond their role as protecting groups, acetals are also valuable intermediates in the synthesis of a wide range of organic compounds. pearson.com Their stability and specific reactivity make them essential tools for chemists in the construction of complex molecules.

Overview of Methoxybenzene Derivatives in Advanced Chemical Research

Methoxybenzene, also known as anisole (B1667542), is an organic compound with a methoxy (B1213986) group (-OCH3) attached to a benzene (B151609) ring. wikipedia.org This methoxy group significantly influences the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions compared to benzene itself. wikipedia.org The methoxy group is an ortho-para directing group, meaning it directs incoming electrophiles to the positions opposite and adjacent to it on the benzene ring. wikipedia.org

This characteristic reactivity makes methoxybenzene and its derivatives valuable precursors and intermediates in the synthesis of a wide array of organic molecules. wikipedia.orgpsiberg.com They are utilized in the production of pharmaceuticals, agrochemicals like pesticides and herbicides, dyes, and fragrances. psiberg.comontosight.ai For instance, methoxybenzene derivatives can be converted into phenols, alkylated benzene derivatives, coumarins, and aryl amines, which are all important building blocks in various chemical industries. psiberg.com The versatility of methoxybenzene derivatives underscores their importance in advanced chemical research, with ongoing studies exploring new applications. psiberg.com

Research Significance and Academic Relevance of 1-(Dibutoxymethyl)-4-methoxybenzene

This compound is a specific derivative of methoxybenzene that incorporates an acetal functionality. It is a substituted benzene derivative with a 4-methoxy group and a dibutoxymethyl group at the 1-position. This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and is used as a building block for developing new materials.

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde (B44291) with butanol in the presence of an acid catalyst. Research has focused on optimizing this synthesis, with recent advancements demonstrating the effectiveness of low acid loadings without the need for water removal, simplifying the process significantly.

The academic relevance of this compound lies in its application in various fields of chemical research. It is investigated for its potential biological activities and has been explored in the context of drug development. Furthermore, it is used in the production of specialty chemicals. The study of its chemical reactions, such as oxidation and reduction, provides further insights into its reactivity and potential applications.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 82343-41-7 |

| Molecular Formula | C16H26O3 |

| Molecular Weight | 266.38 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCOC(C1=CC=C(C=C1)OC)OCCCC |

| InChI Key | MJVDJRJMYIAADZ-UHFFFAOYSA-N |

Table generated from data in

Structure

3D Structure

Properties

CAS No. |

82343-41-7 |

|---|---|

Molecular Formula |

C16H26O3 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

1-(dibutoxymethyl)-4-methoxybenzene |

InChI |

InChI=1S/C16H26O3/c1-4-6-12-18-16(19-13-7-5-2)14-8-10-15(17-3)11-9-14/h8-11,16H,4-7,12-13H2,1-3H3 |

InChI Key |

MJVDJRJMYIAADZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C1=CC=C(C=C1)OC)OCCCC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Dibutoxymethyl 4 Methoxybenzene

Precursor Synthesis and Derivatization

The primary precursor for 1-(dibutoxymethyl)-4-methoxybenzene is 4-methoxybenzaldehyde (B44291), also commonly known as p-anisaldehyde. nih.gov The synthesis of this aromatic aldehyde can be achieved through several established routes, starting from various derivatives of benzene (B151609).

Synthetic Approaches to 4-Methoxybenzaldehyde Precursors

A variety of methods exist for the synthesis of 4-methoxybenzaldehyde, each with distinct advantages depending on the available starting materials and desired scale.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of anisole (B1667542) (methoxybenzene). Anisole reacts with an acylating agent, such as acetyl chloride or propionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mdpi.com The methoxy (B1213986) group of anisole is an ortho-, para-director, leading to a mixture of isomers, with the para-substituted product, 4-methoxyacetophenone, being the major product. acs.org Subsequent oxidation of the acetyl group yields the desired 4-methoxybenzaldehyde.

Vilsmeier-Haack Reaction: This method allows for the direct formylation of electron-rich aromatic compounds. sigmaaldrich.com Anisole can be treated with a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) directly onto the aromatic ring, yielding 4-methoxybenzaldehyde. khanacademy.orgchemicalbook.com This reaction is particularly effective for arenes that are significantly more activated than benzene, such as phenols and anilines. khanacademy.org

Oxidation of 4-Methoxytoluene: A common commercial method for preparing 4-methoxybenzaldehyde is the oxidation of 4-methoxytoluene (p-cresyl methyl ether). nih.govfishersci.com This process uses oxidizing agents like manganese dioxide (MnO₂) to convert the methyl group into an aldehyde group. fishersci.com The reaction can proceed through 4-methoxybenzyl alcohol as an intermediate. nih.gov Catalytic aerobic oxidation using systems such as Co(II)-promoted N-hydroxyphthalimide (NHPI) has also been explored for this transformation. nih.gov

Ozonolysis of Anethole: Anethole, a naturally occurring phenylpropene, can be converted to 4-methoxybenzaldehyde through ozonolysis. This method involves the cleavage of the alkene double bond using ozone. A notable green chemistry approach utilizes a water and ethyl acetate (B1210297) system, which allows for the direct formation of the aldehyde at room temperature, avoiding the need to isolate potentially hazardous ozonide intermediates. rsc.org

From p-Hydroxybenzaldehyde: 4-methoxybenzaldehyde can also be synthesized from p-hydroxybenzaldehyde via a methylation reaction. tue.nlijsdr.org This etherification is often carried out using a methylating agent like dimethyl carbonate in the presence of a base and a phase-transfer catalyst. tue.nlijsdr.org

| Synthetic Method | Starting Material | Key Reagents | General Product | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Anisole | Acyl halide (e.g., Acetyl Chloride), Lewis Acid (e.g., AlCl₃) | 4-Methoxyacetophenone | mdpi.com |

| Vilsmeier-Haack Reaction | Anisole | DMF, POCl₃ | 4-Methoxybenzaldehyde | sigmaaldrich.comkhanacademy.org |

| Oxidation | 4-Methoxytoluene | Manganese Dioxide (MnO₂) | 4-Methoxybenzaldehyde | nih.govfishersci.com |

| Ozonolysis | Anethole | Ozone (O₃) | 4-Methoxybenzaldehyde | rsc.org |

| Methylation | p-Hydroxybenzaldehyde | Dimethyl Carbonate, Base | 4-Methoxybenzaldehyde | tue.nlijsdr.org |

Methodologies for Introducing the Methoxybenzene Moiety

The synthesis of the core methoxybenzene (anisole) structure, which is a precursor to 4-methoxybenzaldehyde or can be derivatized, relies on forming a carbon-oxygen bond at the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): This reaction occurs when an aryl halide with strong electron-withdrawing groups positioned ortho or para to the leaving group is treated with a nucleophile. rsc.orgchemsrc.com For example, para-nitrofluorobenzene can react with sodium methoxide (B1231860) to yield para-nitro-methoxybenzene. rsc.org The electron-withdrawing group is crucial for activating the ring towards nucleophilic attack. chemsrc.com

Ullmann Condensation: The Ullmann reaction, a copper-catalyzed method, is a traditional approach for forming aryl ethers. scbt.commedchemexpress.com It typically involves the reaction of an aryl halide with an alcohol (or phenoxide) at high temperatures in a polar solvent. scbt.com While effective, classic Ullmann conditions can be harsh. nih.gov Modern variations use soluble copper catalysts with ligands, allowing for milder reaction conditions. youtube.com

Buchwald-Hartwig Amination (Ether Synthesis Variant): Originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been adapted for the synthesis of aryl ethers. organic-chemistry.orggoogle.com This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an alcohol. researchgate.net It is a powerful and versatile method that often proceeds under milder conditions than the Ullmann condensation and tolerates a wide range of functional groups. organic-chemistry.org

Formation of the Dibutoxymethyl Acetal (B89532) Group

The final step in the synthesis of this compound is the conversion of the aldehyde group of 4-methoxybenzaldehyde into a dibutyl acetal. This is a protective reaction for the carbonyl group, making it stable against nucleophiles and basic conditions. mdpi.com

Established Acetalization Reactions in Organic Chemistry

The formation of an acetal from an aldehyde and an alcohol is a reversible reaction typically catalyzed by acid. khanacademy.orgijsdr.org The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by an alcohol molecule, in this case, butanol. researchgate.net This forms a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal allows for the elimination of a water molecule, forming a resonance-stabilized carbocation. A second molecule of butanol then attacks this carbocation, and after deprotonation, the final acetal product is formed. researchgate.net

To drive the equilibrium towards the acetal product, water, a byproduct of the reaction, often needs to be removed. nih.gov This is commonly achieved using a Dean-Stark apparatus during the reaction. mdpi.com A representative procedure involves dissolving 4-methoxybenzaldehyde in butanol, which serves as both the reactant and the solvent, and adding a catalytic amount of acid.

Catalytic Approaches in Acetal Synthesis

A wide range of acid catalysts can be employed for acetalization, from simple mineral acids to more complex solid acids.

Homogeneous Catalysts: Conventional Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (TsOH) are commonly used. khanacademy.orgrsc.org Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and various metal triflates (e.g., cerium(III) trifluoromethanesulfonate), are also effective catalysts for this transformation. researchgate.net

Heterogeneous Catalysts: To simplify product purification and catalyst recovery, solid acid catalysts are increasingly favored. These include zeolites, montmorillonite (B579905) clays (B1170129), acidic resins like Amberlyst-15, and silica-supported acids. mdpi.comrsc.orgrsc.org For instance, HZSM-5 zeolite has been used to catalyze the synthesis of acetals from anisaldehyde with high yield and selectivity. Aluminum hydrogensulfate [Al(HSO₄)₃] has been reported as an efficient solid acid catalyst for acetalization under solvent-free conditions.

| Catalyst Type | Examples | Reaction Conditions | Reference |

|---|---|---|---|

| Homogeneous Brønsted Acid | HCl, H₂SO₄, p-Toluenesulfonic acid | Typically in excess alcohol (solvent) | khanacademy.org |

| Homogeneous Lewis Acid | BF₃·OEt₂, Cerium(III) trifluoromethanesulfonate | Often in an inert solvent like dichloromethane | researchgate.net |

| Heterogeneous (Solid Acid) | Zeolites (e.g., HZSM-5), Montmorillonite K10, Amberlyst-15, Al(HSO₄)₃ | Solvent or solvent-free, allows for easier catalyst recovery | mdpi.com |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.

For acetal synthesis, several greener strategies have been developed. Solvent-free reaction conditions are a significant advancement, reducing pollution and cost. For example, reacting carbonyl compounds directly with alcohols or orthoformates using a solid acid catalyst like perchloric acid adsorbed on silica (B1680970) gel or Al(HSO₄)₃ eliminates the need for a separate solvent. researchgate.net The use of heterogeneous catalysts that can be easily recovered by filtration and reused is a key green principle, as demonstrated with aluminosilicate (B74896) clays and other solid acids. acs.orgtue.nl

Photocatalysis represents a novel and mild approach. Photo-organocatalytic methods using organic dyes like Eosin Y or thioxanthenone under visible light irradiation have been developed for the efficient acetalization of aldehydes. rsc.org These methods avoid the use of stoichiometric amounts of strong acids or metal-based catalysts, proceeding under neutral conditions at room temperature. rsc.org

Microwave-Assisted Synthesis in Acetal Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, reactants are heated rapidly and uniformly, which can dramatically reduce reaction times from hours to mere minutes. arkat-usa.org This method often leads to increased product yields and reduced byproduct formation compared to conventional heating methods. arkat-usa.orgresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction and convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) |

| Reaction Time | Typically hours | Typically minutes arkat-usa.org |

| Energy Efficiency | Lower | Higher |

| Yields | Often moderate to good | Often higher with fewer byproducts arkat-usa.org |

| Side Reactions | More prevalent due to longer reaction times | Minimized due to shorter reaction times nih.gov |

Implementation of Solvent-Free and Aqueous Reaction Media

In line with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of volatile organic solvents.

Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer substantial environmental benefits by eliminating solvent waste and simplifying product purification. nih.gov For reactions like the Hantzsch condensation to form 1,4-dihydropyridines, the use of ultrasound irradiation in the absence of any solvent has been shown to produce excellent yields (82-99%) in short reaction times at room temperature. nih.gov This approach, which relies on the physical mixing of reactants, is advantageous for its mild conditions and operational simplicity. nih.gov Applying this to acetal synthesis would involve reacting p-anisaldehyde directly with an excess of butanol, which serves as both reactant and reaction medium, catalyzed by a solid-supported acid.

Aqueous Reaction Media: Performing a dehydration reaction such as acetal formation in water appears counterintuitive. However, it can be an effective strategy under certain conditions. The synthesis of a cyclic acetal from benzaldehyde (B42025) and pentaerythritol (B129877) has been successfully performed in an aqueous acid solution. acs.org The success of this method hinges on Le Châtelier's principle; the acetal product is insoluble in the aqueous medium and precipitates out of the solution as it is formed. acs.org This continuous removal of the product from the equilibrium shifts the reaction forward, resulting in a high yield of the desired acetal. acs.org This "on-water" approach offers a safe, cost-effective, and environmentally friendly alternative to traditional methods that require anhydrous conditions and azeotropic removal of water. acs.org

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key variables include the choice and concentration of the catalyst, temperature, and reaction time.

Recent studies have demonstrated that high conversion rates can be achieved under surprisingly mild conditions. For example, using a low loading of sulfuric acid (0.05 mol%) allows for 95% conversion of 4-methoxybenzaldehyde in butanol within 2 hours at room temperature (25°C), notably without the need for water removal. This simplifies the procedure and makes it more scalable.

The choice of acid catalyst significantly impacts reaction outcomes. While Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) also serve as efficient catalysts for this transformation. Reaction temperatures are typically kept in the ambient to mildly elevated range (20–60°C) to prevent side reactions.

Table 2: Optimization of Reaction Conditions for this compound Synthesis

| Catalyst (eq.) | Solvent | Temperature (°C) | Time (hours) | Yield/Conversion | Purity | Reference |

|---|---|---|---|---|---|---|

| H₂SO₄ (0.05 mol%) | Butanol | 25 | 2 | 95% Conversion | - | |

| HCl (0.1 mol%) | Butanol | Ambient | 1 - 4 | - | >90% |

A representative optimized procedure involves dissolving 4-methoxybenzaldehyde in dry butanol, adding a catalytic amount of acid (e.g., 0.1 mol% HCl), and stirring at ambient temperature for 1 to 4 hours. The reaction is then neutralized with a saturated sodium bicarbonate solution, extracted with a solvent like ethyl acetate, and purified to yield the final product.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Fundamental Acetal (B89532) Reactivity and Interconversions

Acetals, such as the dibutoxymethyl group in the title compound, are generally stable in neutral or basic conditions but are susceptible to transformations under acidic catalysis. organicchemistrytutor.com Their reactivity is centered on the carbon atom bonded to two oxygen atoms.

Acetal hydrolysis is the reverse of acetal formation, converting an acetal back into its corresponding aldehyde or ketone and two alcohol molecules by reacting with water in the presence of an acid catalyst. organicchemistrytutor.comyoutube.com For 1-(Dibutoxymethyl)-4-methoxybenzene, this reaction would yield 4-methoxybenzaldehyde (B44291) and two equivalents of butanol. The process is an equilibrium, and to drive it towards hydrolysis, an excess of water is typically used. organicchemistrytutor.comchemistrysteps.com

The mechanism proceeds through several key steps, all of which are reversible: chemistrysteps.comyoutube.com

Protonation: An oxygen atom of the acetal is protonated by an acid catalyst (e.g., H₃O⁺), which converts one of the butoxy groups into a good leaving group (butanol). youtube.comchemistrysteps.com

Formation of an Oxonium Ion: The protonated butoxy group leaves as butanol. The departure is assisted by the lone pair of electrons on the adjacent oxygen, which forms a pi bond, resulting in a resonance-stabilized oxonium ion. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation: The newly added water molecule is deprotonated, typically by a base like water or the conjugate base of the acid catalyst, to form a hemiacetal. youtube.com

Second Protonation: The remaining butoxy group's oxygen atom is protonated by the acid catalyst, preparing it to be another good leaving group. chemistrysteps.com

Elimination of the Second Alcohol: The hemiacetal's hydroxyl group uses its lone pair electrons to expel the second molecule of butanol, forming a protonated aldehyde. chemistrysteps.com

Final Deprotonation: A base removes the proton from the carbonyl oxygen to yield the final products: 4-methoxybenzaldehyde and the second molecule of butanol. chemistrysteps.com

The entire sequence can be summarized as a series of protonation, leaving group dissociation, nucleophilic attack, and deprotonation steps. organicchemistrytutor.commasterorganicchemistry.com

Table 1: Mechanistic Steps of Acetal Hydrolysis

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of an acetal oxygen. | Protonated Acetal |

| 2 | Loss of the first alcohol molecule. | Oxonium Ion |

| 3 | Nucleophilic attack by water. | Protonated Hemiacetal |

| 4 | Deprotonation to form a hemiacetal. | Hemiacetal |

| 5 | Protonation of the second alkoxy group. | Protonated Hemiacetal |

| 6 | Loss of the second alcohol molecule. | Protonated Aldehyde |

Transacetalization is a reaction where an existing acetal is converted into a new acetal by reacting with a different alcohol, often catalyzed by acid. researchgate.net This process is also an equilibrium. For this compound, reacting it with a different alcohol, such as ethanol, in the presence of an acid catalyst would lead to the formation of 1-(diethoxymethyl)-4-methoxybenzene (B1582813) and butanol.

The mechanism is analogous to the initial steps of hydrolysis. The acetal is first protonated, and one of the butoxy groups leaves, forming the same resonance-stabilized oxonium ion intermediate seen in hydrolysis. acs.org However, instead of being attacked by water, this electrophilic intermediate is attacked by a molecule of the new alcohol. Subsequent deprotonation yields a mixed acetal. The process can then repeat, replacing the second butoxy group to form the fully transacetalized product. The reaction can also occur between an acetal and a carbonyl compound or a diol. researchgate.netnih.gov This reaction is valuable for creating different acetals without reverting to the aldehyde and for protecting diols. fishersci.ca

Reactivity of the 4-Methoxybenzene Substructure

The 4-methoxybenzene moiety, also known as anisole (B1667542), is an activated aromatic ring, making it highly susceptible to electrophilic aromatic substitution (EAS). msu.edu

The methoxy (B1213986) group (-OCH₃) significantly increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). msu.edubrainly.in This activation allows reactions like halogenation, nitration, and Friedel-Crafts reactions to proceed under milder conditions. doubtnut.comlibretexts.org For example, anisole undergoes bromination with bromine in ethanoic acid without the need for a Lewis acid catalyst like FeBr₃. doubtnut.com

The general mechanism for EAS involves two main steps:

Attack by an electrophile (E⁺) on the electron-rich aromatic ring, breaking a pi bond and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Due to the activating nature of the methoxy group, anisole reacts much more quickly than benzene. brainly.in

The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. doubtnut.comorganicchemistrytutor.com This behavior is the result of two opposing electronic effects: the inductive effect and the resonance effect. vaia.comlibretexts.org

Inductive Effect: Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond. This effect, on its own, would deactivate the ring. vaia.comlibretexts.org

Resonance Effect: The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic pi system. organicchemistrytutor.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, as shown by the resonance structures. organicchemistrytutor.comyoutube.com

For the methoxy group, the electron-donating resonance effect is stronger and outweighs the electron-withdrawing inductive effect, leading to a net activation of the ring towards electrophilic attack. vaia.comquora.com The resonance structures show an accumulation of negative charge on the ortho and para carbons, making these positions the most reactive sites for an incoming electrophile. organicchemistrytutor.comyoutube.com Furthermore, the arenium ion intermediates formed by attack at the ortho and para positions are more stable because they have an additional resonance structure where the positive charge is delocalized onto the oxygen atom of the methoxy group. organicchemistrytutor.comyoutube.com The para isomer is often the major product due to less steric hindrance compared to the ortho position. doubtnut.comorganicchemistrytutor.com

Table 2: Product Distribution in Electrophilic Substitution of Anisole

| Reaction | Conditions | ortho-Product Yield | para-Product Yield | meta-Product Yield |

|---|---|---|---|---|

| Bromination | Br₂ in Ethanoic Acid | ~10% | ~90% | Trace |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | ~30-40% | ~60-70% | Trace |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Minor | Major | - |

(Data compiled from various sources for illustrative purposes). doubtnut.comlibretexts.org

Mechanistic Investigations of Transformations Involving the Acetal Functionality

Beyond its role as a protective group that can be removed via hydrolysis, the acetal functionality in compounds like this compound can participate directly in C-C bond-forming reactions. For instance, the closely related 4-methoxybenzaldehyde dimethyl acetal undergoes allylation when treated with allyltrimethylsilane (B147118) in the presence of a Lewis acid catalyst such as iron(III) chloride. fishersci.casigmaaldrich.com

The mechanism for this type of reaction typically involves:

Activation of the Acetal: The Lewis acid (e.g., FeCl₃) coordinates to one of the oxygen atoms of the acetal group.

Formation of an Oxonium Ion: The coordinated Lewis acid facilitates the departure of a methoxy group (or butoxy group in the title compound), leading to the formation of a highly electrophilic, resonance-stabilized oxonium ion, similar to the intermediate in hydrolysis.

Nucleophilic Attack: The allyltrimethylsilane acts as the nucleophile. The double bond of the allyl group attacks the electrophilic carbon of the oxonium ion. The reaction is driven by the formation of a very stable silicon-oxygen bond and the concurrent loss of the trimethylsilyl (B98337) group.

Product Formation: This nucleophilic attack results in the formation of a new carbon-carbon bond, yielding a homoallylic ether.

This transformation demonstrates that the acetal carbon can serve as an electrophilic partner in reactions that extend the carbon skeleton, showcasing a reactivity pattern that goes beyond simple hydrolysis or transacetalization.

Nucleophilic Additions and Substitutions at the Acetal Center

The primary mode of reactivity for this compound involves nucleophilic substitution at the acetal carbon. These reactions are typically acid-catalyzed, as protonation of one of the butoxy groups transforms it into a good leaving group (butanol), generating a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then susceptible to attack by a nucleophile.

Acid-Catalyzed Hydrolysis:

The general mechanism for acid-catalyzed acetal hydrolysis is as follows:

Protonation of one of the ether oxygens of the acetal.

Loss of a molecule of butanol to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by a water molecule on the oxocarbenium ion.

Deprotonation to form a hemiacetal.

Protonation of the remaining butoxy group.

Elimination of a second molecule of butanol to form a protonated aldehyde.

Deprotonation to yield 4-methoxybenzaldehyde.

Transacetalization:

Transacetalization is another key nucleophilic substitution reaction where an alcohol or a diol displaces the butoxy groups of the acetal. This process is also acid-catalyzed and is an equilibrium-driven reaction. It is a common method for the synthesis of other acetals from a pre-existing one. For instance, the reaction of this compound with a different alcohol, such as ethanol, in the presence of an acid catalyst would lead to the formation of 1-(diethoxymethyl)-4-methoxybenzene and butanol. The use of a diol, such as ethylene (B1197577) glycol, would result in the formation of a cyclic acetal, 2-(4-methoxyphenyl)-1,3-dioxolane. The formation of cyclic acetals from diols is often entropically favored over the formation of acyclic acetals from two separate alcohol molecules. wikipedia.orgcureffi.orgfiveable.me

Reaction with Organometallic Reagents:

The acetal group can also react with strong nucleophiles like organolithium reagents. For example, the reaction of benzaldehyde (B42025) acetals with n-butyl-lithium can lead to a stereospecific fragmentation reaction, yielding olefins, rather than a simple substitution. ic.ac.uksid.ir This indicates that the reaction proceeds via a different mechanistic pathway, likely involving the formation of a lithiated intermediate followed by cycloelimination.

Exploration of Radical-Mediated Transformations

While the primary reactivity of acetals is ionic, they can undergo radical-mediated transformations under specific conditions. These reactions typically involve the abstraction of a hydrogen atom from the carbon-hydrogen bond at the acetal center (the C-H bond of the original aldehyde). The resulting radical can then participate in further reactions. However, specific studies on radical-mediated transformations of this compound are not extensively documented in the reviewed literature. General principles of free-radical reactions of acetals suggest that such transformations are possible, for instance, in the presence of radical initiators.

Kinetic and Thermodynamic Aspects of Key Reactions

The formation and hydrolysis of acetals are equilibrium processes, and their kinetic and thermodynamic parameters are crucial for understanding and controlling these reactions. youtube.com

Hydrolysis Kinetics:

The hydrolysis of acetals is subject to acid catalysis. Studies on the hydrolysis of benzaldehyde dimethyl acetal, a close analog of this compound, have shown that the reaction rate is first order in both the acetal and the acid catalyst concentration. acs.org A kinetic study of the hydrolysis of benzaldehyde dimethyl acetal over a solid acid catalyst (Amberlite IR-120) in dioxane indicated that the reaction proceeds via an Eley-Rideal mechanism, where an adsorbed water molecule reacts with an acetal molecule in the bulk phase. acs.org The study also revealed an inhibitory effect of the product, benzaldehyde, on the reaction rate due to its adsorption on the catalyst. acs.org

For the hydrolysis of benzaldehyde dimethyl acetal, the following kinetic and thermodynamic data were determined in the temperature range of 298–328 K: acs.org

| Parameter | Equation/Value | Unit |

| Equilibrium Constant (K_e) | exp(8.67 - 1880/T) | mol·L⁻¹ |

| Rate Constant (k) | exp(9.4 - 4915/T) | L²·(g-dry resin)⁻¹·mol⁻¹·min⁻¹ |

| Adsorption Equilibrium Constant (Benzaldehyde, K_BA) | exp(7292/T - 24.9) | L·mol⁻¹ |

| Adsorption Equilibrium Constant (Water, K_W) | exp(1296/T - 4.4) | L·mol⁻¹ |

| T = absolute temperature in Kelvin |

Thermodynamic Considerations:

The formation of acetals from aldehydes and alcohols is an entropically unfavorable process as it involves the combination of three molecules (one aldehyde and two alcohols) to form two molecules (one acetal and one water). wikipedia.org This results in a decrease in translational entropy. youtube.comcureffi.org To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture. wikipedia.org

Conversely, the hydrolysis of acetals is entropically favored. libretexts.org The thermodynamics of acetal formation and hydrolysis are also influenced by enthalpic factors, such as bond energies. The formation of cyclic acetals from diols is generally more thermodynamically favorable than the formation of acyclic acetals, due to a smaller decrease in entropy. cureffi.orgfiveable.me

A study on transacetalization equilibria allowed for the determination of equilibrium constants for acetal formation for various carbonyl compounds. researchgate.net These studies highlight the importance of the structure of the carbonyl compound and the alcohol on the position of the equilibrium.

Strategic Applications in Advanced Organic Synthesis

Role as a Masked Aldehyde Functionality

The most fundamental application of 1-(Dibutoxymethyl)-4-methoxybenzene lies in its function as a protected form of p-anisaldehyde. The acetal (B89532) group is stable under various reaction conditions, particularly those involving nucleophiles and bases, where a free aldehyde would be reactive.

Strategies for Protection and Deprotection of Carbonyls

The formation of this compound from p-anisaldehyde and butanol is a classic example of carbonyl protection. libretexts.org This protection strategy is crucial in multistep syntheses where the aldehyde group needs to be preserved while other parts of the molecule undergo transformation. The reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and often involves the removal of water to drive the equilibrium towards acetal formation. libretexts.orgyoutube.com Lewis acids like boron trifluoride etherate can also be employed.

The deprotection, or unmasking, of the aldehyde is equally important and is generally achieved by hydrolysis in the presence of aqueous acid. libretexts.orgyoutube.com This process regenerates the parent p-anisaldehyde, which can then participate in subsequent synthetic steps. The reversibility of acetal formation allows for a "protect-transform-deprotect" strategy that is a cornerstone of modern organic synthesis.

Table 1: Conditions for the Protection and Deprotection of p-Anisaldehyde

| Transformation | Reagents and Conditions | Product |

| Protection | p-Anisaldehyde, Butanol, Catalytic Acid (e.g., HCl) | This compound |

| Deprotection | This compound, H₂O, Acid Catalyst | p-Anisaldehyde |

Regioselective Transformations of the Aromatic Nucleus Utilizing Acetal Protection

With the aldehyde functionality masked as a dibutyl acetal, the aromatic ring of this compound can undergo various electrophilic substitution reactions. The methoxy (B1213986) group is a powerful activating group and, along with the ortho, para-directing dibutoxymethyl group, influences the position of incoming electrophiles. Due to the steric bulk of the dibutoxymethyl group, electrophilic attack is often directed to the positions ortho to the activating methoxy group.

For instance, in nitration reactions of similar 1,4-dialkoxybenzene derivatives, regioselectivity can be achieved, and this principle can be extended to this compound. rsc.org The specific conditions of the reaction, including the nitrating agent and solvent, can be tuned to favor the formation of a particular regioisomer. Similarly, halogenation and sulfonation reactions would be expected to yield products substituted at the positions activated by the methoxy group and influenced by the steric hindrance of the acetal.

Synthetic Intermediate in Complex Molecule Construction

Beyond its role as a simple protecting group, this compound is a valuable intermediate for the construction of more complex molecular frameworks.

Formation of Carbon-Carbon Bonds (e.g., Friedel-Crafts Alkylation/Acylation, Allylation)

The electron-rich aromatic ring of this compound is susceptible to Friedel-Crafts reactions. wisc.edusavemyexams.com While specific examples with this exact compound are not extensively documented in readily available literature, the principles of Friedel-Crafts reactions on similarly activated aromatic compounds like 1,4-dimethoxybenzene (B90301) are well-established. mnstate.eduresearchgate.net Acylation or alkylation would be expected to occur at the positions ortho to the strongly activating methoxy group. The choice of Lewis acid catalyst is crucial to avoid potential side reactions like the demethylation of the methoxy group, with milder catalysts like zinc chloride or titanium tetrachloride being potential alternatives to aluminum chloride. stackexchange.com

Furthermore, the acetal functionality itself can participate in carbon-carbon bond-forming reactions. For example, allylation of the closely related p-anisaldehyde dimethyl acetal with allyltrimethylsilane (B147118), catalyzed by iron(III) chloride, has been reported, suggesting a similar reactivity for the dibutyl analogue. This reaction proceeds through the formation of an oxonium ion intermediate, which is then attacked by the nucleophilic allyl silane.

Applications in Heterocycle Synthesis via Acetal Derivatives

The masked aldehyde of this compound can be a precursor for the synthesis of various heterocyclic systems. While direct use of this specific acetal is not widely reported, the general strategy involves the in-situ generation of the aldehyde or a reactive intermediate derived from the acetal, which then undergoes cyclization with other components.

For example, the synthesis of pyrazoles and isoxazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or hydroxylamine, respectively. nih.govnih.govacs.orgslideshare.netyoutube.comyoutube.comorganic-chemistry.orgnih.govorganic-chemistry.org The deprotected p-anisaldehyde from this compound can be a component in the formation of the necessary dicarbonyl precursor. For instance, a Claisen-Schmidt condensation of p-anisaldehyde with a suitable ketone would yield an α,β-unsaturated ketone (a chalcone), which can then be used to construct isoxazole (B147169) rings. nih.gov

Derivatization and Functionalization Beyond the Acetal Group

The chemical reactivity of this compound is not limited to the aromatic ring or the protected carbonyl. The acetal group itself can be a site for further chemical modification.

While specific research on the derivatization of the dibutoxymethyl group in this particular molecule is limited, general transformations of acetals are known. For instance, reduction of the acetal functionality can lead to the corresponding ether. Oxidation of the acetal, depending on the reagents and conditions, could potentially lead to the formation of an ester. These transformations would provide access to a different class of compounds with the p-methoxyphenyl moiety, expanding the synthetic utility of the parent acetal.

Modifications of the Dibutyl Chains for Tunable Properties

The dibutyl chains of this compound are not merely passive components of the protecting group; their length and branching can be strategically varied to tune the physicochemical properties of the molecule. This modulation of properties can have significant implications for reaction kinetics, solubility, and steric hindrance.

Research on the hydrolysis of benzaldehyde (B42025) dialkyl acetals has demonstrated a clear correlation between the size of the alkyl group and the reaction rate. nih.gov A study on the acid-catalyzed hydrolysis of benzaldehyde acetals, PhCH(OR)₂, revealed that increasing the steric bulk of the alkoxy group (from methyl to t-amyl) leads to a substantial increase in the hydrolysis rate. nih.gov This acceleration is attributed to the steric strain in the acetal, which is released upon hydrolysis to the hemiacetal intermediate. nih.gov While this study did not specifically include this compound, the principles are directly applicable.

The nature of the alkyl chains also influences the solubility of the molecule. Longer or more branched alkyl chains generally increase solubility in nonpolar organic solvents, which can be advantageous in various synthetic protocols. ncert.nic.in Conversely, shorter alkyl chains may be preferred where greater water solubility is desired. This tunability allows chemists to optimize reaction conditions by matching the solubility profile of the substrate to the chosen solvent system.

The steric hindrance provided by the dibutyl chains can also be exploited to control the stereochemical outcome of reactions at or near the acetal carbon. While specific studies on this compound are limited, the general principle of using bulky protecting groups to direct the approach of reagents is a well-established strategy in asymmetric synthesis.

Table 1: Influence of Alkyl Group on the Hydrolysis Rate of Benzaldehyde Acetals

| Alkyl Group (R) in PhCH(OR)₂ | Relative Rate of Hydrolysis |

| Methyl | 1 |

| n-Butyl | ~1 |

| Isopropyl | Increased |

| sec-Butyl | Increased |

| t-Butyl | ~100 |

| t-Amyl | >100 |

This table illustrates the general trend observed in the acid-catalyzed hydrolysis of benzaldehyde acetals, showing a significant increase in reaction rate with increased steric bulk of the alkyl group. Data is based on findings from a study on benzaldehyde acetals. nih.gov

Selective Functionalization of the Aromatic Ring for Novel Architectures

The aromatic ring of this compound is amenable to selective functionalization, providing a pathway to novel and complex molecular architectures. The methoxy group at the para-position is a powerful ortho-directing group in electrophilic aromatic substitution and, more importantly, in directed ortho-metalation (DoM). wikipedia.org

Directed ortho-metalation involves the deprotonation of the aromatic ring at the position ortho to a directing group, such as a methoxy group, using a strong base like n-butyllithium. wikipedia.org This generates a highly reactive organolithium species that can then be quenched with a wide variety of electrophiles to introduce a new substituent specifically at the ortho position. uwindsor.ca This method offers a high degree of regioselectivity that is often difficult to achieve with traditional electrophilic substitution reactions, which typically yield a mixture of ortho and para products. wikipedia.org

The general scheme for the directed ortho-metalation of an anisole (B1667542) derivative is as follows:

Deprotonation: The anisole derivative is treated with a strong organolithium base, which selectively removes a proton from the ortho position due to the coordinating effect of the methoxy group.

Reaction with Electrophile: The resulting ortho-lithiated species is then reacted with an electrophile (E+), leading to the formation of a new carbon-element bond at the ortho position.

A wide range of electrophiles can be employed in this reaction, allowing for the introduction of various functional groups, including halogens, carbonyls, carboxyls, silyl (B83357) groups, and alkyl or aryl groups through subsequent cross-coupling reactions. uwindsor.ca For instance, quenching the ortho-lithiated intermediate with an aldehyde or ketone introduces a hydroxyalkyl group. Reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid. Furthermore, the introduction of a bromine or iodine atom at the ortho position sets the stage for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form biaryl structures. researchgate.netrsc.org

While specific literature detailing the directed ortho-metalation of this compound is not abundant, the well-established principles of DoM on anisole and its derivatives provide a clear and predictable pathway for its application. The dibutoxymethyl group is generally stable to the strongly basic conditions of lithiation, allowing for the selective functionalization of the aromatic ring without affecting the protected aldehyde.

Table 2: Examples of Functional Groups Introduced via Directed ortho-Metalation of Anisole Derivatives

| Electrophile | Functional Group Introduced (ortho to Methoxy) |

| D₂O | Deuterium (-D) |

| I₂ | Iodine (-I) |

| (CH₃)₃SiCl | Trimethylsilyl (B98337) (-Si(CH₃)₃) |

| CO₂ then H₃O⁺ | Carboxylic acid (-COOH) |

| RCHO then H₃O⁺ | Hydroxyalkyl (-CH(OH)R) |

| DMF | Aldehyde (-CHO) |

This table provides examples of electrophiles used in the directed ortho-metalation of anisole derivatives and the corresponding functional groups introduced at the ortho position. These transformations are, in principle, applicable to this compound.

Computational and Theoretical Investigations

Molecular Electronic Structure and Bonding Analysis

Hypothetical computational studies on 1-(Dibutoxymethyl)-4-methoxybenzene would likely begin with an analysis of its electronic structure and bonding characteristics.

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with functionals like B3LYP, are a standard approach for investigating the properties of organic molecules. core.ac.uk For a molecule like this compound, these calculations would be performed with a suitable basis set (e.g., 6-31G(d,p) or larger) to obtain optimized molecular geometry, electronic energies, and molecular orbitals. researchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), could also be employed for more accurate energy calculations, although at a higher computational cost. mdpi.com These methods would provide fundamental insights into the molecule's stability and electronic properties.

Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule. researchgate.net For this compound, the oxygen atoms of the methoxy (B1213986) and dibutoxymethyl groups would be expected to be regions of high electron density (negative potential), while the hydrogen atoms and the aromatic ring would exhibit more positive potential. Atomic charge analysis, using methods like Mulliken population analysis, would quantify the partial charges on each atom, providing insights into the polarity of bonds and the molecule's reactivity.

Conformational Analysis and Energetic Landscape Studies

The dibutoxymethyl group in this compound has significant conformational flexibility due to the rotation around several single bonds. A computational conformational analysis would be essential to identify the most stable three-dimensional structures (conformers) and to understand the energetic landscape of the molecule.

This would involve systematically rotating the dihedral angles of the dibutoxymethyl and methoxy groups and calculating the corresponding energy of each conformation. The results would be plotted on a potential energy surface to identify the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. Such studies have been performed on related molecules like anisole (B1667542) to understand the rotational isomerism. mdpi.com

Reaction Mechanism Prediction and Validation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, which is formed from the acetalization of 4-methoxybenzaldehyde (B44291) with butanol, computational studies could investigate the reaction pathway.

By mapping the potential energy surface of the acetalization reaction, chemists can identify the most likely reaction pathway. This involves calculating the energy of the system as the reactants (4-methoxybenzaldehyde and butanol) approach and transform into the product. The reaction coordinate, a parameter that represents the progress of the reaction, would be analyzed to understand the key steps, such as the formation of a hemiacetal intermediate.

A critical part of a reaction mechanism study is the identification and characterization of transition states—the high-energy structures that connect reactants, intermediates, and products. Computational methods can be used to locate these transition states and calculate their geometries and vibrational frequencies. The energy difference between the reactants and the transition state gives the activation energy, a crucial parameter that determines the reaction rate. For the formation of this compound, this would involve modeling the acid-catalyzed addition of butanol to the carbonyl group of 4-methoxybenzaldehyde.

Spectroscopic Property Prediction and Correlation with Experimental Data

While specific, in-depth computational studies published exclusively on this compound are limited, its spectroscopic properties can be accurately predicted using established quantum computational methods. These theoretical investigations are crucial for interpreting experimental data, assigning spectral features, and understanding the molecule's electronic structure. The primary methods employed for such analyses are based on Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations. sciencepublishinggroup.comresearchgate.net

Computational models, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven highly effective in predicting the vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) spectra of related aromatic compounds. researchgate.netnih.gov These studies consistently show a strong correlation between calculated and experimental spectra, allowing for confident assignments of fundamental vibrational modes and chemical shifts. sciencepublishinggroup.com

Vibrational Spectra (FT-IR and FT-Raman)

Theoretical calculations of vibrational frequencies for molecules containing the 4-methoxybenzaldehyde moiety demonstrate excellent agreement with experimental findings. researchgate.netnih.gov For this compound, the vibrational spectrum can be understood by analyzing the characteristic modes of its constituent parts: the 1,4-disubstituted benzene (B151609) ring, the methoxy group, and the dibutoxymethyl group.

The calculations allow for a detailed assignment of each vibrational mode. For instance, in related molecules, the aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the stretching modes of the aromatic ring C=C bonds typically appear in the 1400-1600 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C bridge of the methoxy group and the acetal (B89532) linkage are also distinct and identifiable. researchgate.net

Below is a table summarizing the predicted key vibrational frequencies for this compound based on DFT calculations of analogous structures.

Table 1: Predicted Vibrational Frequencies for this compound Predicted values are based on DFT/B3LYP calculations for analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2960 - 2850 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the dibutoxy moiety. |

| C=C Aromatic Stretch | 1610 - 1580 | Stretching vibrations within the phenyl ring. |

| C-O-C Asymmetric Stretch | 1250 - 1240 | Asymmetric stretching of the aryl-ether bond (Ar-O-CH₃). |

| C-O-C Symmetric Stretch | 1180 - 1100 | Symmetric stretching of the acetal C-O-C bonds. |

| O-CH₃ Rocking | 1035 - 1020 | Rocking vibration of the methoxy group. |

NMR Spectra (¹H and ¹³C)

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (δ). nih.govresearchgate.net This approach provides theoretical values for ¹H and ¹³C chemical shifts that generally show excellent linear correlation with experimental data recorded in solvents like chloroform (B151607) (CDCl₃). sciencepublishinggroup.comnih.gov

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, the acetal proton, and the protons of the two butyl groups. Similarly, the ¹³C NMR spectrum would differentiate the carbons of the benzene ring, the methoxy carbon, the acetal carbon, and the carbons of the butyl chains. The correlation between theoretical and experimental NMR data is a powerful tool for structural confirmation. sciencepublishinggroup.comnih.gov

The table below presents a comparison of typical experimental chemical shifts and predicted values for the key nuclei in this compound.

Table 2: Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) Predicted values are derived from GIAO calculations on similar structures. Experimental values are typical for the functional groups.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Typical Experimental Shift (δ, ppm) |

| Aromatic Protons (ortho to -OCH₃) | ¹H | 6.8 - 7.0 | ~6.90 |

| Aromatic Protons (ortho to acetal) | ¹H | 7.2 - 7.4 | ~7.30 |

| Acetal Proton (-CH(O-)₂) | ¹H | 5.4 - 5.6 | ~5.50 |

| Methoxy Protons (-OCH₃) | ¹H | 3.7 - 3.9 | ~3.80 |

| Butoxy Protons (-OCH₂-) | ¹H | 3.4 - 3.6 | ~3.50 |

| Aromatic Carbon (C-OCH₃) | ¹³C | 159 - 161 | ~160.0 |

| Aromatic Carbon (C-Acetal) | ¹³C | 130 - 132 | ~131.0 |

| Aromatic Carbons (CH) | ¹³C | 114 - 128 | 114.0 - 127.5 |

| Acetal Carbon (-C H(O-)₂) | ¹³C | 101 - 103 | ~102.0 |

| Methoxy Carbon (-OCH₃) | ¹³C | 55 - 56 | ~55.3 |

| Butoxy Carbon (-OCH₂-) | ¹³C | 65 - 67 | ~66.0 |

The strong agreement typically observed between predicted and experimental spectroscopic data validates the optimized molecular geometry and the computational methods used. researchgate.net This synergy is fundamental in modern chemical analysis, providing a deeper understanding of molecular structure and properties.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 1-(Dibutoxymethyl)-4-methoxybenzene. Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped, confirming the molecular framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the acetal (B89532) proton, and the two butoxy chains.

The ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is particularly useful for assigning the numerous signals in the butoxy chains and the aromatic ring. uvic.ca

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons (AA'BB' system) | 6.80 - 7.40 | Multiplet | |

| Acetal Methine Proton (-CH(O-)₂) | ~5.40 | Singlet | |

| Methoxy Protons (-OCH₃) | ~3.80 | Singlet | |

| Butoxy Methylene Protons (-OCH₂) | ~3.50 | Triplet | ~6.5 |

| Butoxy Methylene Protons (-OCH₂CH₂ CH₂CH₃) | ~1.60 | Multiplet | |

| Butoxy Methylene Protons (-OCH₂CH₂CH₂ CH₃) | ~1.40 | Multiplet | |

| Butoxy Methyl Protons (-CH₃) | ~0.90 | Triplet | ~7.4 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbon (C-OCH₃) | ~160 |

| Quaternary Aromatic Carbon (C-CH) | ~130 |

| Aromatic Methine Carbons | 114 - 128 |

| Acetal Methine Carbon (-C H(O-)₂) | ~102 |

| Butoxy Methylene Carbon (-OC H₂) | ~68 |

| Methoxy Carbon (-OC H₃) | ~55 |

| Butoxy Methylene Carbon (-OCH₂C H₂CH₂CH₃) | ~32 |

| Butoxy Methylene Carbon (-OCH₂CH₂C H₂CH₃) | ~19 |

| Butoxy Methyl Carbon (-C H₃) | ~14 |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It would show correlations between the adjacent methylene groups within the butyl chains (e.g., between the protons at ~1.60 ppm and ~1.40 ppm, and between those at ~1.40 ppm and ~0.90 ppm). youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbon atom they are attached to (a one-bond correlation). columbia.edu For example, it would link the acetal proton signal (~5.40 ppm) to the acetal carbon signal (~102 ppm) and the methoxy proton signal (~3.80 ppm) to the methoxy carbon signal (~55 ppm). sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is crucial for piecing together the molecular fragments. Key HMBC correlations would be observed between the acetal proton (~5.40 ppm) and the aromatic carbons, as well as the -OCH₂ carbons of the butoxy groups. It would also show a correlation between the methoxy protons (~3.80 ppm) and the aromatic carbon to which the methoxy group is attached (~160 ppm). youtube.comcolumbia.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. The key vibrational modes are associated with the aromatic ring, the ether linkages, and the aliphatic chains.

Predicted IR/Raman Characteristic Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | From butoxy and methoxy groups. |

| Aromatic C=C Stretch | 1610, 1585, 1510 | Medium-Strong | Characteristic of the benzene (B151609) ring. purdue.edu |

| C-O-C Asymmetric Stretch (Aryl-Alkyl Ether) | ~1250 | Strong | Associated with the Ar-O-CH₃ linkage. esisresearch.org |

| C-O-C Asymmetric Stretch (Acetal) | 1150 - 1050 | Strong | Multiple strong bands expected from the C-O-C linkages of the dibutoxymethyl group. esisresearch.org |

| Aromatic C-H Out-of-Plane Bend | ~830 | Strong | Indicative of 1,4-disubstitution on the benzene ring. |

The flexibility of the two butoxy chains allows for multiple conformational isomers (rotamers). Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can provide insight into the preferred conformation of the molecule in the solid state or in solution. Low-frequency modes, often more prominent in Raman spectra, can be assigned to the torsional and bending vibrations of the entire molecular skeleton. nih.gov While detailed conformational analysis would require computational support, vibrational spectroscopy can experimentally validate the predicted stable conformers.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation pattern under ionization. For a compound with the formula C₁₆H₂₆O₃, the expected exact mass is approximately 266.38 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 266. The fragmentation of this ion is expected to proceed through several characteristic pathways, primarily involving the stable oxonium ions formed from the acetal and ether groups.

A key fragmentation pathway for acetals is the cleavage of a C-O bond, leading to the loss of a butoxy radical (•OCH₂CH₂CH₂CH₃) to form a highly stabilized oxonium ion. Another common fragmentation is the loss of a butyl group. The analysis of the closely related 4-methoxy-1-(methoxymethyl)benzene shows that fragmentation of the ether group from the side chain is a dominant process. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 209 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 193 | [M - OC₄H₉]⁺ | Loss of a butoxy radical |

| 151 | [C₉H₁₁O₂]⁺ | Cleavage of C-C bond between acetal carbon and the ring, followed by loss of butoxy group |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage, forming the p-methoxybenzyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas (isobars).

For this compound, with the chemical formula C₁₆H₂₆O₃, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental determination. Using the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), and Oxygen (¹⁶O), the theoretical exact mass is determined to be 266.1882 Da.

An experimental HRMS analysis would typically involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the mass-to-charge ratio (m/z) of the resulting ion, often the protonated molecule [M+H]⁺. The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap analyzers allows for mass measurements with errors in the low parts-per-million (ppm) range, confirming the elemental composition and, by extension, the molecular formula.

Table 1: Theoretical Exact Mass for this compound and its Adducts

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M] | C₁₆H₂₆O₃ | 266.1882 |

| [M+H]⁺ | C₁₆H₂₇O₃⁺ | 267.1955 |

This table presents theoretical values calculated based on the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

Tandem Mass Spectrometry (MS/MS) provides critical structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in confirming the connectivity of atoms within the molecule.

For this compound, the precursor ion, typically the protonated molecule [M+H]⁺ at m/z 267.2, would be isolated and subjected to collision-induced dissociation (CID). The fragmentation is predicted to occur at the weakest bonds, primarily the C-O bonds of the acetal group.

Key predicted fragmentation pathways include:

Loss of a butoxy radical and butene: A primary fragmentation would involve the cleavage of the acetal, leading to the formation of a stable oxonium ion.

Loss of a butanol molecule: Neutral loss of a butanol molecule (C₄H₁₀O, mass = 74.07 Da) is a characteristic fragmentation for acetals, leading to a fragment ion.

Formation of the p-methoxybenzoyl cation: Subsequent fragmentation could lead to the formation of the p-methoxybenzoyl cation at m/z 135.04, a common fragment for p-anisaldehyde derivatives. researchgate.net

Table 2: Predicted MS/MS Fragmentation of [C₁₆H₂₆O₃+H]⁺

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 267.2 | 193.1 | C₄H₁₀O (Butanol) | [M+H-C₄H₁₀O]⁺ |

| 267.2 | 151.1 | C₈H₁₈O (Dibutoxy) | [M+H-C₈H₁₈O]⁺ |

| 193.1 | 135.0 | C₄H₈ (Butene) | p-methoxybenzoyl cation |

This table is based on predicted fragmentation patterns for acetal structures.

The fragmentation pattern of the closely related p-anisaldehyde dimethyl acetal (C₁₀H₁₄O₃) shows a base peak at m/z 151, corresponding to the loss of a methoxy group (-OCH₃), and a prominent peak at m/z 121, from the subsequent loss of formaldehyde (B43269) (CH₂O). nist.govnist.gov This supports the proposed fragmentation pathway involving the cleavage of the alkoxy groups in the dibutoxymethyl analogue.

Chromatographic-Spectrometric Hyphenated Techniques for Purity and Mixture Analysis

Hyphenated techniques that couple a separation method (chromatography) with a detection method (spectrometry) are essential for analyzing the purity of this compound and for its quantification in complex mixtures, such as reaction monitoring samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with an estimated boiling point well above 200°C, is amenable to GC analysis. The gas chromatogram provides information on the purity of the sample, with the retention time being a characteristic property under specific analytical conditions. The mass spectrometer provides structural identification of the eluting peaks.

In a typical GC-MS analysis, the compound would be separated on a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5MS). The resulting electron ionization (EI) mass spectrum is expected to show characteristic fragments. Based on the analysis of similar acetals, the molecular ion peak (M⁺) at m/z 266 may be weak or absent due to the lability of the acetal group under EI conditions. researchgate.netnih.gov The spectrum would likely be dominated by fragments resulting from alpha-cleavage, such as the loss of a butoxy radical (•OC₄H₉) to yield an ion at m/z 193, and further fragmentation to the stable p-methoxybenzyl cation at m/z 121. scirp.orgnih.gov

Table 3: Predicted GC-MS Parameters and Key Fragments for this compound

| Parameter | Predicted Value/Fragment |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm |

| Retention Time | Dependent on temperature program, but higher than p-anisaldehyde |

| Molecular Ion (M⁺) | m/z 266 (Predicted, may be low abundance) |

| Key Fragment Ion | m/z 193 ([M-OC₄H₉]⁺) |

| Key Fragment Ion | m/z 135 ([M-OC₄H₉ - C₄H₈]⁺) |

This table contains predicted data based on the principles of GC-MS and analysis of analogous compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds in complex matrices or for those that are not suitable for GC analysis. nih.gov For this compound, reversed-phase LC would be the method of choice.

A typical method would employ a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to promote protonation. nih.govrsc.org The compound would be detected by the mass spectrometer, typically using ESI in positive ion mode. For quantitative analysis, Multiple Reaction Monitoring (MRM) is used, where a specific precursor ion-to-product ion transition is monitored. nih.gov This provides exceptional selectivity and sensitivity.

Table 4: Hypothetical LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

|---|---|

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z 267.2 ([M+H]⁺) |

| Product Ion (Q3) | m/z 193.1 (for quantification) |

This table outlines a hypothetical, yet standard, approach for LC-MS/MS analysis of this type of molecule.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. wikipedia.organton-paar.com This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov

To perform this analysis, a high-quality single crystal of this compound would be required. As this compound is likely a liquid or a low-melting solid at room temperature, obtaining a suitable crystal could be challenging and may require specialized low-temperature crystallization techniques. Its precursor, p-anisaldehyde, is a solid at room temperature and its crystal structure has been determined. nih.gov

If a crystal were successfully grown and analyzed, the XRD data would yield a detailed structural model. This would confirm the tetrahedral geometry of the central acetal carbon, the conformation of the butyl chains, and the planarity of the p-methoxyphenyl group. Furthermore, it would reveal how the molecules pack in the crystal, highlighting any significant intermolecular forces like van der Waals interactions or weak C-H···π interactions. wikipedia.org

Table 5: Information Obtainable from a Hypothetical XRD Analysis

| Structural Parameter | Type of Information |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Crystal symmetry |

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom |

| Bond Lengths | e.g., C-O, C-C bond distances (in Ångströms) |

| Bond Angles | e.g., O-C-O angle of the acetal (in degrees) |

| Torsion Angles | Conformation of the butyl chains and their orientation to the ring |

This table describes the data that would be generated from an XRD experiment, should a suitable crystal be obtained.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Anisaldehyde |

| p-Anisaldehyde dimethyl acetal |

| Butanol |

| Butene |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Carbon |

| Hydrogen |

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. chemistryjournals.netnumberanalytics.com Future research will likely focus on creating more environmentally benign and economically viable ways to synthesize 1-(Dibutoxymethyl)-4-methoxybenzene and related acetals.

Key areas of interest include:

Green Catalysts: The use of clean, efficient, and eco-friendly catalysts is a major trend in acetal (B89532) synthesis. ymerdigital.com Research into heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a promising direction. ymerdigital.com This could involve exploring solid acid catalysts or supported metal complexes that offer high atom economy. ymerdigital.com

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or bio-based solvents is a significant goal. mdpi.commdpi.com The development of catalytic systems that are effective in these benign media will be crucial. mdpi.com

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. numberanalytics.comnumberanalytics.com Implementing flow chemistry for the synthesis of this compound could lead to more sustainable and cost-effective production. numberanalytics.com

A comparative look at traditional versus potential green synthesis routes highlights the drive for sustainability:

| Feature | Traditional Synthesis | Green Synthesis |

| Catalyst | Often uses strong, corrosive acids. nih.gov | Utilizes recyclable, non-toxic catalysts. ymerdigital.commdpi.com |

| Solvent | Typically employs hazardous organic solvents. chemistryjournals.net | Focuses on water or biodegradable solvents. mdpi.commdpi.com |

| Process | Batch processing with potential for waste generation. rsc.org | Continuous flow for higher efficiency and less waste. numberanalytics.com |

| Feedstock | May rely on petroleum-based starting materials. | Aims to use renewable feedstocks. numberanalytics.com |

Exploration of Undiscovered Reactivity and Transformation Pathways

While the primary role of the acetal group is often as a protecting group for aldehydes, future research will likely delve into uncovering new and unexpected reactivity for compounds like this compound. ymerdigital.com

Potential areas for exploration include:

C-H Functionalization: The direct functionalization of C-H bonds is a major goal in organic synthesis as it allows for the use of simple starting materials to create complex molecules. mdpi.comsciencesconf.org Research could focus on developing catalytic systems that can selectively activate and functionalize the C-H bonds of the aromatic ring or the alkoxy groups of this compound. nih.govresearchgate.netnih.gov

Photocatalysis and Electrocatalysis: These emerging fields offer new ways to drive chemical reactions using light or electricity, often under mild conditions. numberanalytics.compku.edu.cnfrontiersin.org Exploring the photocatalytic and electrocatalytic behavior of this compound could lead to the discovery of novel transformations and reaction pathways. numberanalytics.compku.edu.cnfrontiersin.org The combination of these techniques, known as electrophotocatalysis, could be particularly powerful for C-H functionalization. nih.govresearchgate.netnih.govacs.org

Organocatalysis: The use of small organic molecules as catalysts has become a major area of research. numberanalytics.comnih.govnih.gov Developing organocatalytic methods for the transformation of this compound could provide new, metal-free synthetic routes to valuable derivatives. nih.gov

Integration with Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The development of highly selective and efficient catalytic systems is a continuous pursuit in chemistry. For this compound, this could involve the use of sophisticated catalysts to control the outcome of chemical reactions.

Future research may focus on:

Transient Directing Groups: The use of catalytic, transient directing groups can enhance the efficiency and atom economy of C-H functionalization reactions by avoiding the need for separate installation and removal steps. pkusz.edu.cn

Photoredox Catalysis: Merging organocatalysis with photoredox catalysis has proven to be a powerful strategy for enabling challenging chemical transformations. nih.govnih.gov This approach could be applied to the functionalization of this compound.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and can be conducted in environmentally friendly aqueous media. numberanalytics.commdpi.com Exploring enzymatic transformations of this compound could lead to highly specific and sustainable synthetic methods.

Advanced Computational Studies for Predictive Modeling and Materials Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.govappliedclinicaltrialsonline.comrsc.orgjscholaronline.org These approaches can accelerate the discovery and development of new molecules and materials.

For this compound, computational studies could be employed to:

Predict Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the sites of reactivity on the molecule and to elucidate reaction mechanisms. nih.govacs.org This can guide experimental work and lead to the discovery of new reactions.

Design Novel Derivatives: By understanding the structure-activity relationships, computational models can be used to design new derivatives of this compound with desired properties. mdpi.com

Machine Learning for Reaction Prediction: AI and machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions with high accuracy. nih.govappliedclinicaltrialsonline.comnih.govnih.gov This technology could be used to explore the vast chemical space around this compound and identify promising new transformations. rsc.org

The integration of experimental work with these advanced computational methods will be key to unlocking the full potential of this compound and related compounds in the future.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products